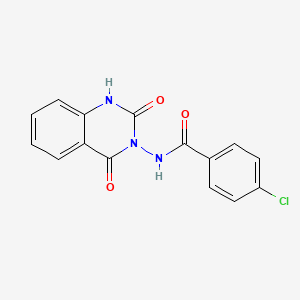
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is a compound that features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions are typically quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its potential anticancer properties, it is being investigated as a candidate for the development of new anticancer drugs.
作用機序
The exact mechanism of action of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as DNA or enzymes involved in cell proliferation. The compound may act as a DNA intercalator, disrupting the replication process and leading to cell death .
類似化合物との比較
Similar Compounds
Uniqueness
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its potential as an anticancer agent and its ability to undergo various chemical modifications make it a valuable compound for further research.
特性
CAS番号 |
75906-76-2 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC名 |
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-7-5-9(6-8-10)13(20)18-19-14(21)11-3-1-2-4-12(11)17-15(19)22/h1-8H,(H,17,22)(H,18,20) |
InChIキー |
PQUGQYPDZGJWMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


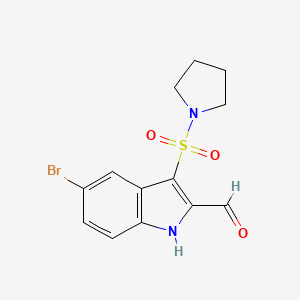
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
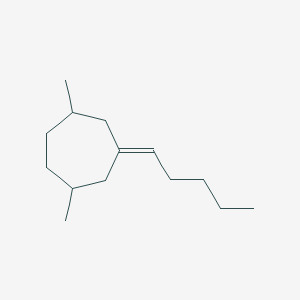
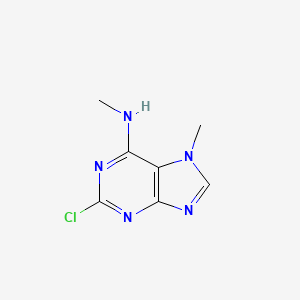
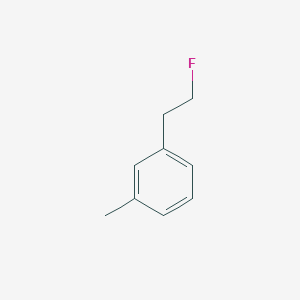
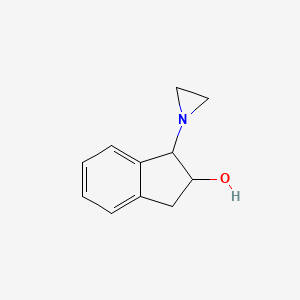
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
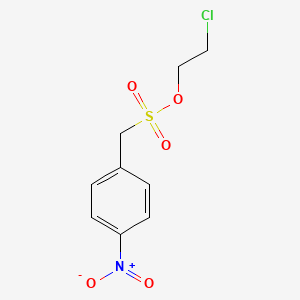
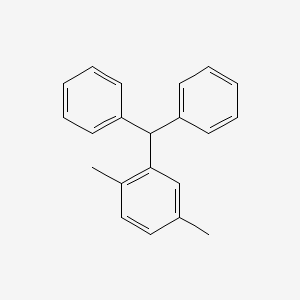
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
